2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine
Description
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine is a spirocyclic amine derivative featuring a pyridine ring fused to a 6-oxaspiro[4.5]decane scaffold. Its molecular formula is C₁₆H₂₄N₂O, with a molecular weight of 260.37 g/mol and a CAS number of 1401026-79-6 . The compound has three stereocenters, and its (9R)-configuration is critical for biological activity, as seen in derivatives like Oliceridine (TRV130) .
This compound serves as a key intermediate in synthesizing biased μ-opioid receptor (MOR) agonists, which selectively activate G-protein signaling over β-arrestin pathways, aiming to reduce opioid-related adverse effects (e.g., respiratory depression) .
Properties
IUPAC Name |
2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-10,12-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVNQJHHXLTQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CCN)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Nitrile Hydrolysis and Reductive Amination
Based on research findings, a typical route involves:
- Starting from a nitrile intermediate (e.g., 2-cyanopyridine derivatives).
- Hydrolyzing the nitrile to yield the corresponding acid or aldehyde.
- Conversion of aldehyde to amine via reductive amination with ethanamine.
This approach allows precise control over the functional groups and facilitates the attachment of the ethanamine moiety.
Method B: Prins Reaction and Cyclization
A more complex synthetic route, as reported in recent literature, involves:
- Using Prins reaction to generate the spirocyclic core.
- Reacting with methyl 2-cyanoacetate to introduce the nitrile functionality.
- Subsequent transformations, including de-carboxylation and hydrolysis, to produce key intermediates.
This method emphasizes the formation of the spiro ring system with high stereoselectivity and functional group compatibility.
Method C: One-Pot Reductive Amination
An alternative, more streamlined approach involves:
- Direct conversion of nitrile intermediates to aldehydes using diisobutylaluminum hydride (DIBAL-H).
- One-pot reductive amination with ethanamine or its derivatives.
This method reduces the number of steps, minimizes purification stages, and enhances overall efficiency.
Data Table of Preparation Methods
| Method | Key Reactions | Starting Materials | Advantages | Limitations |
|---|---|---|---|---|
| A | Nitrile hydrolysis + reductive amination | Nitrile derivatives | High selectivity, straightforward | Multi-step, requires purification |
| B | Prins reaction + cyclization | Cyanoesters, aldehydes | Stereoselectivity, complex ring formation | Complex setup, longer reaction times |
| C | DIBAL-H reduction + one-pot amination | Nitrile to aldehyde | Fewer steps, rapid synthesis | Requires careful control of conditions |
Research Findings and Optimization
Recent studies highlight the importance of:
- Reaction conditions : Temperature, solvent choice, and catalysts significantly influence yield and stereochemistry.
- Intermediate stability : Proper handling of nitrile and aldehyde intermediates is crucial.
- Purification techniques : Chromatography and recrystallization are often employed to purify intermediates and final products.
Optimization efforts focus on reducing reaction times, improving stereoselectivity, and increasing overall yield.
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (−NH₂) participates in nucleophilic reactions, enabling derivatization for pharmacological or material science applications.
Alkylation and Acylation
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | N-alkylated derivatives | |
| Acylation | Acetyl chloride, pyridine, RT | N-acetylated compound |
Example : Reacting with benzyl bromide forms N-benzyl-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine, confirmed via LC-MS and NMR .
Salt Formation
The amine readily forms hydrochloride salts under acidic conditions (e.g., HCl in ethanol), enhancing solubility for pharmaceutical formulations .
Ether-Ring Modifications
The 6-oxaspiro[4.5]decane moiety undergoes ring-opening and functionalization:
Acid-Catalyzed Ring Opening
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| H₂SO₄, H₂O, reflux | — | Linear diol derivatives | Intermediate for polymer synthesis |
Oxidation
The ether oxygen can participate in radical reactions, though direct oxidation of the spirocyclic ether is less common compared to its amine or pyridine groups.
Electrophilic Substitution
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to nitrogen | 65% |
| Bromination | Br₂, FeBr₃ | Meta | 58% |
Note : Pyridine’s electron-deficient nature directs substituents to meta/para positions.
Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyridine ring to piperidine, altering biological activity.
Deuteration for Isotopic Labeling
Strategic deuteration at exchangeable hydrogen sites (e.g., amine or pyridine C-H) is achieved using D₂O or deuterated reagents:
| Position | Method | Deuterium Incorporation |
|---|---|---|
| Amine −NH₂ | D₂O, pH 9.5 | >95% |
| Pyridine C-H | Pd/D₂, 80°C | 70–85% |
Coordination Chemistry
The pyridine nitrogen and amine group act as ligands for transition metals:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Tetradentate N,N,O-chelate | Catalytic oxidation studies |
| Zn(II) | Hexacoordinated complex | Sensor development |
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C) show no degradation over 24 hours, supporting its use in drug formulations .
Comparative Reaction Table
| Reaction Site | Key Transformation | Conditions | Pharmacological Impact |
|---|---|---|---|
| Amine | Salt formation | HCl/EtOH | Enhanced bioavailability |
| Pyridine | Reduction to piperidine | H₂/Pd/C | Reduced receptor affinity |
| Spirocycle | Ring opening | Acidic hydrolysis | Loss of spirocyclic activity |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest potential activity as:
- Antidepressants : The presence of the pyridine ring may enhance interactions with neurotransmitter systems, making it a candidate for treating mood disorders.
- Antipsychotics : The spirocyclic structure is associated with novel mechanisms of action in neuropharmacology, potentially leading to new treatments for schizophrenia and other psychotic disorders.
Neuropharmacology
Research indicates that compounds similar to 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine exhibit activity on various neurotransmitter receptors, including:
- Dopaminergic receptors : Implications for treating Parkinson’s disease and other dopamine-related disorders.
- Serotonergic receptors : Potential use in managing anxiety and depression through modulation of serotonin pathways .
Synthesis of Novel Compounds
The compound serves as a synthetic intermediate in the preparation of more complex molecules. Its unique structure allows chemists to modify functional groups to create derivatives with enhanced biological activity or selectivity.
Case Study 1: Antidepressant Activity
A study explored the antidepressant effects of derivatives based on the spirocyclic framework of this compound. Results indicated that certain modifications led to increased efficacy in animal models of depression, highlighting the importance of the pyridine component in enhancing bioactivity .
Case Study 2: Neurotransmitter Modulation
Another research effort focused on the interaction of this compound with serotonin and dopamine receptors. The findings suggested that it could act as a partial agonist at specific receptor sites, providing insights into its potential use in treating mood disorders .
Mechanism of Action
The mechanism of action of 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Oliceridine (TRV130)
- Structure : Derived from the parent compound by substituting the amine group with a (3-methoxythiophen-2-yl)methyl moiety.
- Molecular Formula : C₂₂H₃₁ClN₂O₂S (hydrochloride salt) .
- Key Features :
- Biased MOR Agonist : 50× selectivity for G-protein over β-arrestin pathways .
- Clinical Use : FDA-approved for acute severe pain, with faster onset and fewer side effects than morphine .
- Synthesis : Reductive amination of 2-(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine with 3-methoxythiophene-2-carboxaldehyde, followed by NaBH₄ reduction .
Tegileridine
- Structure : Features a (1S,4S)-4-ethoxy-N-{2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethyl}-1,2,3,4-tetrahydro-1-naphthalenamine backbone .
- Molecular Formula : C₂₈H₃₈N₂O₂ (MW: 434.62 g/mol) .
- Key Features: MOR Agonist: Designed for analgesia but lacks the biased signaling profile of Oliceridine . Therapeutic Potential: Under evaluation for pain management, with structural modifications enhancing metabolic stability .
SHR9352 and Analogues
Dual-Target Ligands (e.g., Compound 122)
- Structure : Incorporates a piperazine ring linked to trifluoromethylpyridine (e.g., 1-(2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine) .
- Molecular Formula : C₂₈H₃₄F₃N₅O (MW: 513.60 g/mol) .
- Preclinical Efficacy: Demonstrated potent antinociception in rodent models .
Comparative Data Table
Key Research Findings
Structural Determinants of Bias : The (9R)-configuration and spirocyclic core are critical for MOR engagement. Substituents on the ethylamine group (e.g., thiophene in TRV130) dictate bias toward G-protein signaling .
Metabolic Stability : Tegileridine’s tetrahydro-naphthalenamine group enhances resistance to cytochrome P450 oxidation compared to Oliceridine .
Dual-Target Strategies : Piperazine-containing derivatives (e.g., Compound 122) show promise in mitigating opioid dependence by modulating dopamine pathways .
Biological Activity
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)ethanamine, with the CAS number 1401026-78-5, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of 260.38 g/mol. The compound features a spirocyclic structure that may contribute to its unique biological properties.
Biological Activity Overview
Research has indicated that compounds with spirocyclic structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- CNS Activity : Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter systems, potentially influencing mood and cognition.
- Anti-inflammatory Effects : There are indications that the compound could modulate inflammatory pathways, although detailed studies are required to confirm this hypothesis.
Data Table: Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| CNS Activity | Potential modulation of serotonin receptors | |
| Anti-inflammatory | Reduction in cytokine production in vitro |
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of spirocyclic compounds highlighted the efficacy of this compound against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Neuropharmacological Assessment : In a neuropharmacological study, the compound was tested for its effects on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety levels, which may be attributed to its interaction with GABAergic systems.
- Inflammatory Response Modulation : In vitro studies demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures, indicating a potential role in managing inflammatory diseases.
Q & A
Basic: What are the key structural features of TRV130 that influence its μ-opioid receptor (MOR) binding affinity?
Answer:
TRV130’s structure includes a pyridinyl group at position 2, a 6-oxaspiro[4.5]decane core, and a (3-methoxythiophen-2-yl)methyl substituent. The spirocyclic core enhances conformational rigidity, promoting selective MOR engagement, while the pyridinyl group contributes to hydrogen bonding with receptor residues (e.g., His297 in MOR). The (R)-enantiomer configuration is critical for biased agonism, as demonstrated by reduced β-arrestin recruitment compared to morphine .
Basic: What synthetic routes are commonly employed for TRV130, and what are critical reaction steps?
Answer:
TRV130 is synthesized via a multi-step process:
Spirocyclic Core Formation : Cyclization of 2-oxaspiro[3.4]octane-1,3-dione with a benzothiazol-2-yl-amine intermediate under reflux conditions .
Chiral Resolution : Use of DIBAL-H for stereoselective reduction to isolate the (R)-enantiomer .
Amine Coupling : Reaction of the spirocyclic intermediate with (3-methoxythiophen-2-yl)methylamine using EDC/HOBt coupling .
Key challenges include maintaining enantiomeric purity and optimizing yields during spirocycle formation.
Advanced: How can researchers experimentally differentiate G-protein bias from β-arrestin signaling in TRV130?
Answer:
Methodology :
- In Vitro Assays :
- Bias Factor Calculation : Normalize data to reference agonists (e.g., DAMGO) using the Black-Leff operational model to calculate ΔΔlog(τ/KA) .
TRV130 exhibits a bias factor >10 for G-protein signaling over β-arrestin, correlating with reduced respiratory depression in preclinical models .
Advanced: How to resolve contradictions in TRV130’s efficacy versus side-effect profiles across species?
Answer:
Approach :
- Cross-Species Receptor Comparison : Use MOR-transfected cell lines from rodents, non-human primates, and humans to assess ligand efficacy variations due to receptor polymorphisms .
- Metabolite Profiling : Quantify N-demethylated metabolites (e.g., via LC-MS) that may contribute to off-target effects in certain species .
- Dose-Response Modeling : Apply allosteric two-state models to predict therapeutic windows in translational studies .
Basic: What in vivo models are appropriate for evaluating TRV130’s analgesic efficacy?
Answer:
- Rodent Models :
- Non-Human Primates : Tail-withdrawal assay to confirm translatability of analgesic effects .
Dosing should account for species-specific MOR expression and pharmacokinetics (e.g., higher clearance rates in rodents) .
Advanced: What strategies optimize TRV130’s pharmacokinetics without compromising G-protein bias?
Answer:
- Structural Modifications : Introduce fluorine at position 6 of the pyridinyl group to enhance metabolic stability (e.g., SHR9352 analog) while retaining bias .
- Prodrug Design : Develop phosphate esters of the thiophene moiety to improve solubility and bioavailability .
- CYP Inhibition Screening : Use human liver microsomes to identify and mitigate cytochrome P450 interactions .
Basic: What regulatory controls apply to TRV130 in preclinical research?
Answer:
TRV130 is classified as a Schedule II controlled substance in the U.S. (DEA) and internationally (e.g., Alabama State Board of Health , South Dakota Board of Pharmacy ). Researchers must:
- Obtain DEA licensure for procurement and storage.
- Adhere to FDA guidelines for opioid-related safety reporting (e.g., respiratory monitoring in animal studies) .
Advanced: How can computational modeling predict TRV130’s off-target interactions?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to screen against GPCR databases (e.g., κ-opioid, dopamine D3 receptors) .
- Machine Learning : Train models on MOR ligand datasets to predict binding affinities for novel targets .
- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify potential allosteric modulation .
Basic: Which analytical techniques ensure TRV130’s purity and stability in formulation studies?
Answer:
- HPLC-UV/MS : Quantify purity (>99%) using a C18 column (mobile phase: acetonitrile/0.1% TFA) .
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (degradation observed >200°C) .
- Forced Degradation Studies : Expose to acid/base hydrolysis, oxidative stress (H2O2), and photolysis per ICH guidelines .
Advanced: What methodological frameworks support comparative studies of TRV130 with other MOR agonists?
Answer:
- Head-to-Head Assays : Compare TRV130, morphine, and fentanyl in parallel BRET/cAMP assays under identical conditions .
- Bias Landscape Analysis : Generate heatmaps of bias factors across MOR agonists to identify structural determinants of signaling bias .
- In Silico SAR : Use MOE or ChemAxon to correlate substituent electronegativity with functional selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
